(2R)-2-(3,5-difluorophenyl)pyrrolidine
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Overview
Description
(2R)-2-(3,5-difluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,5-difluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a 3,5-difluorophenyl reagent under controlled conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,5-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenyl group.
Substitution: Halogenation or other substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
(2R)-2-(3,5-difluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-(3,5-difluorophenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3,5-difluorophenyl)pyrrolidine
- (S)-3-(3,5-difluorophenyl)pyrrolidine
Comparison
(2R)-2-(3,5-difluorophenyl)pyrrolidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its ®- and (S)-isomers, the (2R)-isomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(3,5-difluorophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOTHVFVJELEL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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